
Entrectinib
Descripción general
Descripción
Entrectinib, comercializado bajo el nombre de Rozlytrek, es un medicamento anticancerígeno utilizado para tratar el cáncer de pulmón de células no pequeñas positivo para ROS1 y los tumores sólidos positivos para fusión de NTRK. Es un inhibidor selectivo de la tirosina quinasa (TKI) que se dirige a las quinasas receptoras de tropomiosina (TRK) A, B y C, al oncogén 1 de C-ros (ROS1) y a la quinasa del linfoma anaplásico (ALK) . This compound fue aprobado para uso médico en los Estados Unidos en agosto de 2019 y desde entonces ha sido aprobado en varios otros países .
Aplicaciones Científicas De Investigación
Non-Small Cell Lung Cancer (NSCLC)
Entrectinib has been extensively studied for its efficacy in treating patients with ROS1-positive advanced NSCLC. A pivotal trial demonstrated the following outcomes:
- Objective Response Rate (ORR) : In a cohort of patients receiving this compound, the ORR was reported at 81.5% (95% CI: 68.6–90.8), with a clinical benefit rate of 87.0% .
- Duration of Response : The median duration of response was approximately 24.6 months , indicating long-lasting effects in many patients .
- Intracranial Efficacy : Among patients with CNS metastases, the intracranial response rate was 55% , highlighting this compound's ability to penetrate the blood-brain barrier effectively .
NTRK Fusion-Positive Solid Tumors
This compound is also approved for treating solid tumors with NTRK gene fusions, regardless of tumor type. Key findings from clinical trials include:
- Overall Response Rate : An updated analysis showed an ORR of 61.2% in patients with NTRK fusion-positive tumors .
- Median Duration of Response : The median duration of response was reported at 20 months , with a progression-free survival (PFS) of 13.8 months .
- CNS Activity : The drug demonstrated significant intracranial efficacy, with an intracranial response rate of 63.6% in patients with measurable CNS disease .
Safety Profile
This compound has a manageable safety profile, with most adverse events classified as grade 1 or 2 and reversible. Common side effects include fatigue, nausea, and dizziness . The drug's tolerability has been confirmed across various studies, reinforcing its clinical utility.
Case Study 1: ROS1-Positive NSCLC
A 54-year-old female patient with stage IV ROS1-positive NSCLC was treated with this compound after failing prior therapies. The patient achieved a complete response after six months of treatment, maintaining this status for over two years .
Case Study 2: NTRK Fusion-Positive Tumor
A 35-year-old male diagnosed with a rare NTRK fusion-positive soft tissue sarcoma received this compound as first-line therapy. He exhibited a partial response after three months, leading to significant tumor reduction and improved quality of life .
Data Summary Table
Application Area | Objective Response Rate | Median Duration of Response | Intracranial Response Rate | Common Adverse Events |
---|---|---|---|---|
ROS1-positive NSCLC | 81.5% | 24.6 months | 55% | Fatigue, nausea, dizziness |
NTRK fusion-positive tumors | 61.2% | 20 months | 63.6% | Fatigue, nausea |
Mecanismo De Acción
Entrectinib ejerce sus efectos inhibiendo las tirosina quinasas específicas, incluyendo TRK A, B y C, ROS1 y ALK. Estas quinasas juegan un papel crucial en las vías de señalización celular que regulan el crecimiento, la diferenciación y la supervivencia celular. Al inhibir estas quinasas, this compound interrumpe las vías de señalización, lo que lleva a la supresión de la proliferación de células cancerosas y la inducción de la apoptosis .
Los objetivos moleculares de this compound incluyen los genes del receptor de la tirosina quinasa neurotrófica (NTRK), ROS1 y ALK. Estos objetivos suelen estar involucrados en eventos de fusión oncogénica que impulsan la progresión del cáncer. La capacidad de this compound para cruzar la barrera hematoencefálica también lo hace eficaz contra las metástasis del sistema nervioso central .
Análisis Bioquímico
Biochemical Properties
Entrectinib interacts with TRKs, ROS1, and ALK . These interactions are crucial for its role in biochemical reactions. It inhibits these kinases, thereby disrupting the signaling pathways they are involved in .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its inhibition of TRKs, ROS1, and ALK disrupts the signaling pathways these kinases are involved in, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with TRKs, ROS1, and ALK . It inhibits these kinases, leading to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . It has shown durable systemic and intracranial responses . Information on its stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At certain dosages, it has shown to induce deep and durable responses . At high doses, there may be toxic or adverse effects .
Metabolic Pathways
This compound is involved in the metabolic pathways of TRKs, ROS1, and ALK . It interacts with these kinases and can affect metabolic flux or metabolite levels .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: Entrectinib se sintetiza a través de un proceso químico de múltiples pasos. La síntesis implica la formación de intermediarios clave, que luego se acoplan para formar el producto final. El proceso suele incluir pasos como la halogenación, la sustitución nucleófila y la formación de enlaces amida. Las condiciones de reacción específicas, como la temperatura, el disolvente y los catalizadores, se optimizan para lograr un alto rendimiento y pureza .
Métodos de Producción Industrial: La producción industrial de this compound implica el escalado de la síntesis de laboratorio a escala comercial. Esto requiere la optimización de las condiciones de reacción para garantizar la consistencia, la eficiencia y la seguridad. El proceso incluye medidas de control de calidad rigurosas para asegurar que el producto final cumple con las normas reglamentarias .
3. Análisis de las Reacciones Químicas
Tipos de Reacciones: this compound experimenta varias reacciones químicas, incluyendo la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para su metabolismo y bioactivación en el cuerpo .
Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en la síntesis y las reacciones de this compound incluyen agentes halogenantes, nucleófilos y agentes reductores. Las condiciones de reacción como la temperatura, el pH y la elección del disolvente se controlan cuidadosamente para lograr los resultados deseados .
Principales Productos Formados: Los principales productos formados a partir de las reacciones de this compound incluyen sus metabolitos activos, que contribuyen a sus efectos terapéuticos. Uno de los principales metabolitos es el M5, que conserva una importante actividad farmacológica .
Análisis De Reacciones Químicas
Types of Reactions: Entrectinib undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and bioactivation in the body .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include halogenating agents, nucleophiles, and reducing agents. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound include its active metabolites, which contribute to its therapeutic effects. One of the primary metabolites is M5, which retains significant pharmacological activity .
Comparación Con Compuestos Similares
Entrectinib se compara con otros inhibidores de la tirosina quinasa, como crizotinib, alectinib, ceritinib y lorlatinib.
Crizotinib: Crizotinib es otro TKI que se dirige a ALK y ROS1. Si bien tanto this compound como crizotinib son eficaces contra los cánceres positivos para ROS1, this compound tiene un rango más amplio de objetivos y una mejor penetración en el sistema nervioso central .
Alectinib, Ceritinib y Lorlatinib: Estos TKIs se dirigen principalmente a ALK y se utilizan en el tratamiento del cáncer de pulmón de células no pequeñas positivo para ALK. La capacidad única de this compound para dirigirse a TRK A, B y C, además de ALK y ROS1, lo diferencia de estos compuestos .
Singularidad: La singularidad de this compound radica en su enfoque multiobjetivo y su capacidad para cruzar la barrera hematoencefálica, lo que lo hace eficaz contra los cánceres con afectación del sistema nervioso central. Su amplio espectro de actividad contra las proteínas de fusión de TRK, ROS1 y ALK lo convierte en una opción terapéutica versátil y valiosa .
Actividad Biológica
Entrectinib is a potent selective inhibitor targeting tropomyosin receptor kinases (TRK) and ROS1, with significant implications for treating various cancers, particularly those harboring NTRK and ROS1 gene fusions. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in clinical trials, and case studies demonstrating its therapeutic benefits.
This compound inhibits the activity of TRKA, TRKB, TRKC, and ROS1 by binding to their ATP-binding sites. This inhibition leads to the blockade of downstream signaling pathways critical for tumor cell proliferation and survival. Notably, this compound has been shown to penetrate the central nervous system (CNS) effectively due to its weak substrate status for P-glycoprotein (P-gp), a key efflux transporter at the blood-brain barrier .
Efficacy in Clinical Trials
This compound has been evaluated in multiple clinical trials, demonstrating robust efficacy across various tumor types. The following table summarizes key findings from integrated analyses of phase I/II trials:
Trial | Patient Cohort | Objective Response Rate (ORR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) |
---|---|---|---|---|
STARTRK-2 | 161 patients with NTRK fusion-positive tumors | 67% (95% CI: 59.3–74.3) | 15.7 months (95% CI: 13.9–28.6) | 15.7 months (95% CI: 11.0–21.1) |
Integrated Analysis | 121 patients with various solid tumors | 61.2% | 20.0 months (95% CI: 13.0–38.2) | 13.8 months (95% CI: 10.1–19.9) |
CNS Patients | 11 patients with measurable CNS disease | 63.6% | 22.1 months (95% CI: 7.4–NE) | N/A |
The efficacy of this compound was particularly notable in patients with CNS metastases, where intracranial response rates reached up to 63.6% .
Case Studies
Several case studies illustrate the clinical benefits of this compound:
- Endometrial Stromal Sarcoma :
- Leiomyosarcoma :
Safety Profile
This compound has a manageable safety profile, with most treatment-related adverse events classified as grade 1 or 2 and reversible upon dose modification . The incidence of serious adverse events leading to treatment discontinuation was low, indicating a favorable therapeutic index.
Propiedades
IUPAC Name |
N-[5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-yl]-4-(4-methylpiperazin-1-yl)-2-(oxan-4-ylamino)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34F2N6O2/c1-38-8-10-39(11-9-38)25-3-4-26(29(19-25)34-24-6-12-41-13-7-24)31(40)35-30-27-17-20(2-5-28(27)36-37-30)14-21-15-22(32)18-23(33)16-21/h2-5,15-19,24,34H,6-14H2,1H3,(H2,35,36,37,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYYBYPASCDWEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)C(=O)NC3=NNC4=C3C=C(C=C4)CC5=CC(=CC(=C5)F)F)NC6CCOCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34F2N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101026450 | |
Record name | Entrectinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101026450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Entrectinib is a tyrosine kinase inhibitor which acts on several receptors. It functions as an ATP competitor to inhibit tropomyosin receptor tyrosine kinases (TRK) TRKA, TRKB, TRKC, as well as proto-oncogene tyrosine-protein kinase ROS1 and anaplastic lymphoma kinase (ALK). TRK receptors produce cell proliferation via downstream signalling through the mitogen activated protein kinase, phosphoinositide 3-kinase, and phospholipase C-γ. ALK produces similar signalling with the addition of downstream JAK/STAT activation. Inhibition of these pathways suppresses cancer cell proliferation and shifts the balance in favor of apoptosis resulting in shrinking of tumor volume. | |
Record name | Entrectinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11986 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1108743-60-7 | |
Record name | Entrectinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1108743-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Entrectinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1108743607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Entrectinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11986 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Entrectinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101026450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[5-[(3,5-Difluorophenyl)methyl]-1H-indazol-3-yl]-4-(4-methyl-1-piperazinyl)-2-[(tetrahydro-2H-pyran-4-yl)amino]benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ENTRECTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5ORF0AN1I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Entrectinib?
A: this compound is a highly potent and selective ATP-competitive inhibitor of tropomyosin receptor kinase (TRK) A/B/C, ROS proto-oncogene 1 (ROS1), and anaplastic lymphoma kinase (ALK) [, , , , , ]. It exerts its antitumor activity by binding to the intracellular catalytic kinase domain of these proteins, thereby blocking their constitutive kinase activity and downstream signaling [, , , ].
Q2: What are the downstream effects of this compound binding to TRK, ROS1, and ALK?
A: this compound binding inhibits the phosphorylation of these receptor tyrosine kinases, ultimately leading to the inhibition of crucial downstream signaling pathways involved in cell proliferation, survival, and metastasis [, , , ]. These pathways include the PI3K/AKT, MAPK/ERK, and PLCγ1 signaling cascades [].
Q3: How does this compound's effect on downstream signaling pathways translate to antitumor activity?
A: By suppressing the activity of these crucial signaling pathways, this compound effectively inhibits the proliferation of tumor cells, promotes apoptosis (programmed cell death), and limits the metastatic potential of the tumor [, , , ].
Q4: Is there information available about this compound's molecular formula, weight, and spectroscopic data?
A4: While the provided research articles focus on this compound's biological activity and clinical applications, they do not delve into detailed structural characterization data like molecular formula, weight, or spectroscopic information.
Q5: What is the evidence for this compound's efficacy in preclinical models?
A: this compound has shown potent antitumor activity in a variety of preclinical models, including cell lines, patient-derived tumor cells (PDCs), and patient-derived xenografts (PDXs) harboring NTRK, ROS1, or ALK rearrangements [, , ]. These studies demonstrated that this compound effectively inhibits cell proliferation, induces apoptosis, and regresses tumor growth at clinically relevant doses [, , ].
Q6: Has this compound's efficacy been demonstrated in clinical trials?
A: Yes, this compound has demonstrated promising clinical activity in patients with NTRK, ROS1, or ALK fusion-positive solid tumors, including non-small cell lung cancer (NSCLC) [, , , , , , , , , , , , , , , ]. Clinical trials have shown that this compound can induce durable objective responses, including complete and partial remissions, in a significant proportion of patients with these molecularly defined cancers [, , , , , , , , , , , , , , , ].
Q7: Does this compound show activity in tumors that have spread to the central nervous system (CNS)?
A: One of the notable characteristics of this compound is its ability to penetrate the blood-brain barrier, making it effective against CNS metastases [, , ]. Clinical trials have demonstrated significant intracranial activity, with this compound achieving objective responses in patients with NTRK, ROS1, or ALK fusion-positive brain metastases [, , , ].
Q8: Are there known mechanisms of resistance to this compound?
A8: Yes, similar to other kinase inhibitors, acquired resistance to this compound can develop through various mechanisms. These include:
- On-target mutations: Point mutations within the kinase domain of NTRK, ROS1, or ALK genes can hinder this compound binding and reduce its inhibitory activity [, , , , ]. The G595R and G667C mutations in NTRK1 and the G2032R mutation in ROS1 are examples of such resistance mutations [, , , , ].
- Bypass signaling: Activation of alternative signaling pathways that circumvent the dependence on NTRK, ROS1, or ALK can lead to resistance []. For example, amplification of the MET proto-oncogene and subsequent activation of its downstream signaling pathway has been implicated in this compound resistance in ROS1-positive NSCLC [, ].
- Phenotypic transformation: Tumor cells can undergo phenotypic changes, such as epithelial-to-mesenchymal transition (EMT), that promote resistance to kinase inhibitors [].
Q9: What are potential strategies to overcome or manage resistance to this compound?
A9: Ongoing research focuses on:
- Next-generation inhibitors: Developing new TRK inhibitors with distinct binding profiles that can overcome resistance mutations [].
- Combination therapies: Combining this compound with other targeted therapies or chemotherapy to target multiple signaling pathways and enhance efficacy [, ]. For example, preclinical studies suggest that combining this compound with a MEK inhibitor like Trametinib might be effective against this compound-resistant tumors with solvent front mutations in NTRK genes [].
- Monitoring for resistance: Implementing strategies for early detection of resistance mechanisms through liquid biopsies and tumor profiling can guide treatment decisions [].
Q10: Does this compound penetrate the blood-brain barrier?
A: Yes, unlike other TRK inhibitors such as Larotrectinib and Crizotinib, this compound demonstrates a weaker interaction with P-glycoprotein (P-gp), a membrane transporter known to efflux drugs from the brain [, ]. This weaker interaction contributes to this compound's ability to achieve therapeutic concentrations in the central nervous system (CNS), making it effective against primary CNS tumors and brain metastases [, ].
Q11: What is the general safety profile of this compound?
A: this compound has demonstrated a manageable safety profile in clinical trials [, , , ]. Most treatment-related adverse events (TRAEs) are generally mild to moderate (Grade 1 or 2) [, , , ].
Q12: What analytical methods are used to characterize and quantify this compound?
A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed technique for the quantification of this compound in biological matrices, such as plasma []. This method offers high sensitivity and selectivity for accurate drug level monitoring.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.